Cas no 1237967-70-2 (6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile)

6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile is a brominated pyridine derivative featuring an azepane substituent and a nitrile functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both a bromine atom and a nitrile group enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. The azepane ring contributes to improved solubility and conformational flexibility, making it valuable in medicinal chemistry applications. Its well-defined structure and high purity ensure consistent performance in research and industrial settings. This compound is particularly useful in constructing complex heterocyclic frameworks.
6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile structure
1237967-70-2 structure
Product name:6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile
CAS No:1237967-70-2
MF:C12H14BrN3
MW:280.16366147995
CID:6312794
PubChem ID:165795028

6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-1145672
    • 6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
    • 1237967-70-2
    • 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile
    • Inchi: 1S/C12H14BrN3/c13-12-10(9-14)5-6-11(15-12)16-7-3-1-2-4-8-16/h5-6H,1-4,7-8H2
    • InChI Key: VPNVUEAKFPCYRK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C#N)C=CC(=N1)N1CCCCCC1

Computed Properties

  • Exact Mass: 279.03711g/mol
  • Monoisotopic Mass: 279.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 39.9Ų

6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145672-0.25g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
0.25g
$670.0 2023-06-09
Enamine
EN300-1145672-0.1g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
0.1g
$640.0 2023-06-09
Enamine
EN300-1145672-0.05g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
0.05g
$612.0 2023-06-09
Enamine
EN300-1145672-0.5g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
0.5g
$699.0 2023-06-09
Enamine
EN300-1145672-1.0g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
1g
$728.0 2023-06-09
Enamine
EN300-1145672-2.5g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
2.5g
$1428.0 2023-06-09
Enamine
EN300-1145672-5.0g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
5g
$2110.0 2023-06-09
Enamine
EN300-1145672-10.0g
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
1237967-70-2
10g
$3131.0 2023-06-09

Additional information on 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile

6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile: A Comprehensive Overview

The compound 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile (CAS No. 1237967-70-2) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a bromine atom, a cyano group, and an azepane ring, which collectively contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of bromopyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the bromine atom at the 2-position of the pyridine ring in 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile makes it a valuable substrate for further functionalization, enabling the exploration of its role in various biological pathways.

The azepane ring system, which is a seven-membered nitrogen-containing ring, adds significant structural rigidity to the molecule. This rigidity is crucial for stabilizing certain conformations that are essential for binding to target proteins or enzymes. Recent research has demonstrated that such rigid structures can enhance the potency and selectivity of bioactive compounds, making 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile a promising candidate for further exploration in medicinal chemistry.

The cyano group at the 3-position of the pyridine ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This feature is particularly advantageous in reactions involving nucleophilic substitution or addition, as it can modulate reactivity and regioselectivity. Recent advancements in catalytic methodologies have allowed researchers to exploit these properties for the synthesis of novel heterocyclic compounds with potential applications in organic electronics.

In terms of synthesis, 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of functional group compatibility. For instance, recent studies have employed palladium-catalyzed cross-coupling reactions to efficiently construct this compound from readily available precursors.

The application of 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile extends beyond traditional chemical synthesis. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its potential as a building block for constructing π-conjugated systems with tailored electronic characteristics, which could find applications in light-emitting diodes (LEDs) and solar cells.

Moreover, the compound's ability to act as a chelating agent has been investigated in coordination chemistry. The nitrogen atoms within the azepane ring and pyridine moiety can coordinate with metal ions, forming stable metal complexes with potential applications in catalysis and sensing technologies.

In conclusion, 6-(Azepan-1-yll)-2-bromopyridine-3-carbonitrile (CAS No. 1237967_70_2) is a versatile compound with a rich structural framework that offers numerous opportunities for chemical innovation. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk